molecular formula C32H37KN2O8S2 B14107335 Sulfo-Cyanine5 carboxylic acid

Sulfo-Cyanine5 carboxylic acid

Cat. No.: B14107335
M. Wt: 680.9 g/mol
InChI Key: ADTLWAAMVPCPTC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfo-Cyanine5 carboxylic acid is a water-soluble, far-red emitting fluorophore. It belongs to the family of cyanine dyes, which are known for their high extinction coefficients and low dependence of fluorescence on pH. This compound is particularly valued for its high hydrophilicity and negative charge at neutral pH, making it highly suitable for various biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Cyanine5 carboxylic acid typically involves the reaction of a cyanine dye precursor with sulfonic acid groupsThe final step involves the attachment of a carboxylic acid group, which allows for further functionalization and conjugation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization. The compound is then formulated into various forms, including powders and solutions, for distribution to research and industrial facilities .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine5 carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sulfo-Cyanine5 carboxylic acid is widely used in various scientific research fields:

Mechanism of Action

The mechanism of action of Sulfo-Cyanine5 carboxylic acid involves its ability to absorb light at specific wavelengths and emit fluorescence. The sulfonic acid groups enhance its solubility and charge properties, allowing it to interact with various molecular targets. The carboxylic acid group facilitates conjugation to biomolecules, enabling targeted imaging and detection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo-Cyanine5 carboxylic acid stands out due to its high water solubility, strong fluorescence, and stability across a wide pH range. These properties make it highly versatile for various applications in research and industry .

Properties

IUPAC Name

potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O8S2.K/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTLWAAMVPCPTC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37KN2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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